molecular formula C16H17N5O3 B14142591 4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one CAS No. 77351-02-1

4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one

Cat. No.: B14142591
CAS No.: 77351-02-1
M. Wt: 327.34 g/mol
InChI Key: VIZAPSMZWKDCEK-UHFFFAOYSA-N
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Description

4,7-Dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrimido[2,1-f]purin core: This can be achieved through a series of cyclization reactions.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the hydroxyl groups at the 4 and 7 positions.

    Methylation and phenylation: Methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the nitrogen atoms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

4,7-Dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This compound shares the hydroxyl and quinoline moieties but lacks the pyrimido[2,1-f]purin core.

    N-(4-(2,4-dihydroxy-3-methylphenyl)thiazol-2-yl)isobutyramide: Similar in having hydroxyl and methylphenyl groups but differs in the core structure.

Uniqueness

4,7-Dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one is unique due to its combination of functional groups and the pyrimido[2,1-f]purin core. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

77351-02-1

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

7-hydroxy-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C16H17N5O3/c1-9-4-3-5-10(6-9)20-7-11(22)8-21-12-13(17-15(20)21)19(2)16(24)18-14(12)23/h3-6,11,22H,7-8H2,1-2H3,(H,18,23,24)

InChI Key

VIZAPSMZWKDCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)O

Origin of Product

United States

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